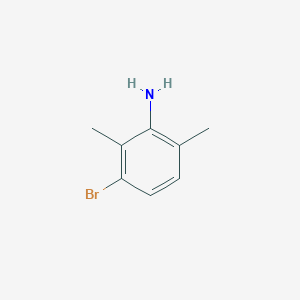

3-溴-2,6-二甲基苯胺

描述

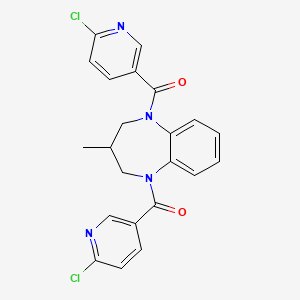

3-Bromo-2,6-dimethylaniline is an organic compound with the molecular formula C8H10BrN . It has a molecular weight of 200.08 . The IUPAC name for this compound is 3-bromo-2,6-dimethylaniline .

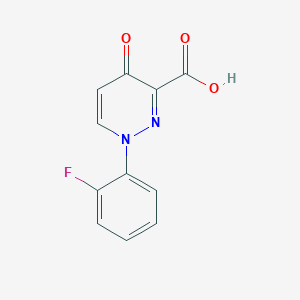

Molecular Structure Analysis

The molecular structure of 3-Bromo-2,6-dimethylaniline consists of a benzene ring substituted with a bromine atom and two methyl groups . The SMILES string representation of this compound isCC1=C(N)C(C)=C(Br)C=C1 . Physical And Chemical Properties Analysis

3-Bromo-2,6-dimethylaniline is a liquid at room temperature . It has a density of 1.402 g/mL at 25 °C . The boiling point of this compound is 273.7±35.0 °C at 760 mmHg .科学研究应用

- Application : It participates in fluorination using metal fluoride in the presence of a Pd (palladium) precatalyst based on 2-(di-1-adamantylphosphino)-3,6-dimethoxy-2’,4’,6’-tri-i-propyl-1,1’-biphenyl (AdBrettPhos). This process leads to the preparation of 3-fluoro-N,N-dimethylaniline .

Fluorination Reactions

安全和危害

3-Bromo-2,6-dimethylaniline is classified as harmful if swallowed, toxic in contact with skin or if inhaled, and may cause skin and eye irritation . It is also suspected of causing cancer . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and using personal protective equipment .

作用机制

Target of Action

3-Bromo-2,6-dimethylaniline is an organic compound It’s known that aniline derivatives can interact with various biological targets depending on their specific structures and functional groups .

Mode of Action

Aniline and its derivatives are known to undergo metabolic activation via N-hydroxylation of their amino groups . It’s plausible that 3-Bromo-2,6-dimethylaniline might undergo similar metabolic transformations, leading to interactions with its targets.

Biochemical Pathways

Aniline and its derivatives are known to be involved in various biochemical reactions, including those related to drug metabolism and detoxification .

Pharmacokinetics

They are primarily metabolized in the liver and excreted via the kidneys .

Result of Action

Aniline and its derivatives can cause various biological effects, including methemoglobinemia, a condition where an abnormal amount of methemoglobin is produced .

属性

IUPAC Name |

3-bromo-2,6-dimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-5-3-4-7(9)6(2)8(5)10/h3-4H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRRMPGSFIAVSNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(oxan-2-yl)methanone](/img/structure/B2819290.png)

![ethyl 1-[5-[(4-chlorophenyl)sulfonyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2819293.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide](/img/structure/B2819300.png)

![6-ethyl 3-methyl 2-(3-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2819301.png)

![4-chloro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2819303.png)